molecular formula C10H13I B7880699 3-Iodo-n-butylbenzene CAS No. 20651-68-7

3-Iodo-n-butylbenzene

Cat. No.: B7880699
CAS No.: 20651-68-7
M. Wt: 260.11 g/mol
InChI Key: OEZDHAXOVPQBTO-UHFFFAOYSA-N
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Description

3-Iodo-<i>n</i>-butylbenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the third position and an <i>n</i>-butyl chain. Iodinated aromatic compounds are critical in organic synthesis, pharmaceuticals, and radiochemistry due to iodine’s unique reactivity and applications in labeling . For instance, iodinated pyridinecarboxylates like SIPC (N-succinimidyl 5-iodo-3-pyridinecarboxylate) demonstrate enhanced cellular retention of radioiodine in antibody labeling, highlighting the role of charge and substituent effects in biological systems .

Properties

IUPAC Name

1-butyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDHAXOVPQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314983
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-68-7
Record name 1-Butyl-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-n-butylbenzene typically involves the iodination of n-butylbenzene. One common method is the electrophilic aromatic substitution reaction, where n-butylbenzene is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-n-butylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of n-butylbenzene derivatives with different substituents.

    Oxidation: Formation of n-butylbenzoic acid or n-butylbenzaldehyde.

    Reduction: Formation of n-butylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Iodo-n-butylbenzene serves as a vital intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a good leaving group, facilitating further functionalization of the aromatic ring.

Substitution Reactions
The iodine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide. This property is exploited to create derivatives with different functional groups, enhancing the compound's utility in synthetic organic chemistry.

Biological Applications

Study of Halogenated Compounds
In biological research, this compound is used to investigate the interactions of halogenated aromatic compounds with biological systems. These studies are crucial for understanding the environmental impact and biological activity of halogenated compounds, including their potential toxicity and mechanisms of action within living organisms.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is utilized in the production of specialty chemicals and materials. It plays a role in creating polymers and advanced materials with specific properties tailored for applications in electronics and materials science. The compound's unique reactivity enables the development of materials with enhanced performance characteristics.

Table 1: Summary of Applications

Field Application Details
Chemical Synthesis Intermediate for complex organic moleculesUsed in electrophilic aromatic substitutions, facilitating further reactions
Biological Research Study of halogenated compoundsInvestigates interactions with biological systems to assess toxicity
Industrial Production Production of specialty chemicalsUtilized in creating polymers and advanced materials for electronics

Mechanistic Insights

The mechanism of action for this compound involves the formation of reactive intermediates during chemical reactions. In electrophilic aromatic substitution, arenium ions are generated, which allows for subsequent reactions that modify the compound's structure. In biological contexts, interactions may occur through halogen bonding and hydrophobic effects, influencing enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Iodo-n-butylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. In biological systems, the compound may interact with enzymes and proteins through halogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Iodo-5-methylbenzoic Acid
  • Structure : Benzene ring with iodine (C3) and a carboxylic acid group (C5) and methyl group.
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~4.2) and hydrogen-bonding capacity, which 3-Iodo-<i>n</i>-butylbenzene lacks. This difference significantly impacts solubility (polar vs.
(b) 1-Iodo-3,4-dimethylbenzene
  • Structure : Iodine at C1, methyl groups at C3 and C3.
  • Physical Properties : Boiling point ~239°C (similar to iodinated aromatics) .
  • Comparison : The absence of a butyl chain reduces steric hindrance compared to 3-Iodo-<i>n</i>-butylbenzene, favoring electrophilic substitution at the ortho/para positions.
(c) 3-Phenyldodecane
  • Structure : Benzene with a long ethyloctyl chain (C12).
  • Key Differences : The extended alkyl chain increases hydrophobicity and boiling point (>300°C) relative to 3-Iodo-<i>n</i>-butylbenzene, which has a shorter butyl chain .

Physicochemical Properties

Compound Molecular Formula Key Substituents Boiling Point (°C) Key Applications
3-Iodo-<i>n</i>-butylbenzene* C₁₀H₁₃I Iodo (C3), butyl (C4) ~250–280 (est.) Organic synthesis, radiochemistry
3-Iodo-5-methylbenzoic acid C₈H₇IO₂ Iodo (C3), COOH (C5), methyl N/A Pharmaceutical intermediates
1-Iodo-3,4-dimethylbenzene C₈H₉I Iodo (C1), methyl (C3, C4) ~239 Halogenation reactions
3-Phenyldodecane C₁₈H₃₀ Ethyloctyl chain >300 Surfactants, lubricants

*Estimated properties based on analogous compounds .

Biological Activity

3-Iodo-n-butylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, relevant case studies, and research findings, providing a comprehensive overview of its effects.

Chemical Structure and Properties

This compound (C10H13I) features an iodine atom attached to the benzene ring of n-butylbenzene. Its molecular structure is significant for its reactivity and biological interactions. The compound is classified under halogenated hydrocarbons, which are known to exhibit various biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that halogenated compounds like this compound may possess antimicrobial properties. A study evaluating various benzenesulphonamide derivatives found that certain halogenated compounds exhibited notable antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy.

2. Cytotoxic Effects

Halogenated benzenes are often investigated for their cytotoxic effects in cancer research. For instance, studies have shown that iodine substitution can enhance the cytotoxicity of certain aromatic compounds against cancer cell lines . Although direct studies on this compound are sparse, its structural characteristics imply potential for similar activities.

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects in various assays. For example, derivatives of benzenesulphonamide have shown significant inhibition of inflammation in animal models . The biological activity of this compound may extend to anti-inflammatory properties, warranting further investigation.

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in pharmaceuticals and industrial uses.

Parameter Findings
Acute Toxicity Limited data available; further studies needed.
Chronic Exposure Potential endocrine disruptor; requires caution in prolonged exposure scenarios .
Skin Sensitization Similar compounds have shown low sensitization risk at low concentrations .

Case Studies

  • Antimicrobial Efficacy : A comparative study on halogenated benzene derivatives highlighted that iodine substitution can significantly enhance antimicrobial potency against specific bacterial strains .
  • Cytotoxicity in Cancer Research : Investigations into iodinated aromatic compounds revealed enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for therapeutic development .

Research Findings

Recent literature underscores the importance of exploring the biological activity of halogenated compounds like this compound:

  • A review of biphenyl derivatives indicated that halogenation can lead to increased biological activity, including antibacterial and anti-inflammatory effects .
  • Studies on structurally related compounds show that iodine substitution can influence pharmacological properties, potentially enhancing efficacy against microbial infections and inflammation .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :
  • Error source identification : Check for approximations in computational models (e.g., solvent effects omitted in DFT).
  • Experimental validation : Repeat key measurements (e.g., reaction yields) with tighter controls.
  • Collaborative verification : Share raw data with independent labs to confirm reproducibility .

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